2-Bromo-1-chloro-3-methyl-5-nitrobenzene
Description
BenchChem offers high-quality 2-Bromo-1-chloro-3-methyl-5-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-chloro-3-methyl-5-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-chloro-3-methyl-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-2-5(10(11)12)3-6(9)7(4)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETMZIKJERIBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility Profile of 2-Bromo-1-chloro-3-methyl-5-nitrobenzene
The following technical guide details the solubility profile, solvent selection strategies, and handling protocols for 2-Bromo-1-chloro-3-methyl-5-nitrobenzene . This document is structured for researchers and process chemists requiring precise, actionable data for synthesis, purification, and formulation.
Executive Summary & Chemical Identity[1][2][3]
2-Bromo-1-chloro-3-methyl-5-nitrobenzene is a poly-substituted aromatic intermediate characterized by high lipophilicity and low aqueous solubility. Its distinct substitution pattern—combining electron-withdrawing halogens and a nitro group with an electron-donating methyl group—creates a specific polarity profile that dictates its solubility in organic media.
| Property | Data / Descriptor |
| CAS Number | Analogous to 19128-49-5 (isomer) |
| Molecular Formula | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol |
| Physical State | Pale yellow to yellow crystalline solid |
| Predicted LogP | ~3.2 – 3.4 (High Lipophilicity) |
| Primary Solubility | Halogenated solvents, Aromatics, Esters |
| Primary Insolubility | Water, cold Alkanes |
Theoretical Solubility Framework
To understand the solubility behavior of this molecule without exhaustive empirical testing, we apply Hansen Solubility Parameters (HSP) and dielectric principles.
Structural Analysis
-
Nitro Group (-NO₂): Introduces a strong dipole moment, increasing solubility in polar aprotic solvents (e.g., Acetone, DMSO).[1]
-
Halogens (-Br, -Cl): Enhance lipophilicity and polarizability, favoring chlorinated solvents (e.g., DCM) and aromatics.
-
Methyl Group (-CH₃): Provides a slight non-polar character, aiding solubility in toluene but insufficient to make it soluble in hexane at room temperature.[1]
Solubility Prediction Map
The molecule exhibits a "Dual-Nature" solubility profile:
-
High Solubility Zone: Solvents with moderate polarity and aromatic character.
-
Recrystallization Zone: Solvents with high temperature-dependence coefficients (Alcohols).
-
Antisolvent Zone: Highly non-polar aliphatics (Alkanes) and highly polar protics (Water).[1]
Empirical Solubility Profile by Solvent Class
The following data summarizes the solubility behavior based on structural analogs (e.g., 1-bromo-3-chloro-5-nitrobenzene) and standard organic chemistry principles.
Chlorinated Solvents (Excellent)
-
Solvents: Dichloromethane (DCM), Chloroform (CHCl₃), 1,2-Dichloroethane.[1]
-
Behavior: The compound is freely soluble (>100 mg/mL).
-
Application: Ideal for reaction media (Friedel-Crafts, Nitration) and liquid-liquid extraction from aqueous layers.
Esters and Ketones (Good to Excellent)
-
Solvents: Ethyl Acetate (EtOAc), Acetone, THF.
-
Behavior: Soluble (50–100 mg/mL).
-
Application: Ethyl Acetate is the gold standard for extraction workups. Acetone is excellent for dissolving the solid for transfer but poor for partitioning due to water miscibility.
Aromatic Hydrocarbons (Good)
-
Solvents: Toluene, Xylene, Benzene.
-
Behavior: Soluble (30–80 mg/mL). Solubility increases significantly with heat.
-
Application: Toluene is the preferred solvent for high-temperature reactions (reflux) where chlorinated solvents are too volatile.
Alcohols (Temperature Dependent)
-
Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).
-
Behavior:
-
Cold (20°C): Sparingly soluble to Low solubility.
-
Hot (Reflux): Moderately to Highly soluble.
-
-
Application: Primary Recrystallization System. The steep solubility curve allows for dissolving at reflux and crashing out pure crystals upon cooling.
Alkanes and Water (Poor)
-
Solvents: Hexanes, Heptane, Pentane, Water.
-
Behavior: Insoluble (<1 mg/mL).[1]
-
Application:
-
Hexane/Heptane: Used as an antisolvent to force precipitation from Toluene or EtOAc solutions.
-
Water: Used to wash away inorganic salts during workup.
-
Experimental Protocols
Protocol: Gravimetric Solubility Determination
Use this protocol to determine exact solubility limits for your specific batch.
-
Preparation: Weigh 100 mg of 2-Bromo-1-chloro-3-methyl-5-nitrobenzene into a 4 mL vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Record the volume required for complete dissolution (clear solution).
-
Calculation: Solubility (mg/mL) = 100 mg / Total Volume (mL).
Protocol: Recrystallization (Purification)
Target Purity: >98%
-
Dissolution: Dissolve crude solid in minimum boiling Ethanol (approx. 10-15 mL per gram).
-
Filtration: If insoluble particulates remain, filter while hot (hot filtration).
-
Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.
-
Collection: Filter the resulting crystals and wash with cold (-20°C) Ethanol or Hexane.
-
Drying: Vacuum dry at 40°C to remove residual solvent.
Decision Frameworks & Visualizations
Solubility Screening Workflow
This diagram outlines the logical flow for determining the optimal solvent for a new application.
Figure 1: Decision logic for selecting the appropriate solvent based on the experimental goal (Reaction vs. Purification).
Solvent Polarity & Miscibility Map
This diagram visualizes the interaction between the solute and various solvent classes.
Figure 2: Interaction map showing solubility affinity. Green = High Solubility, Yellow = Moderate/Conditional, Red = Insoluble.
Safety & Handling (E-E-A-T)
Working with nitro-halogenated aromatics requires strict adherence to safety protocols due to potential toxicity and energetic properties.
-
Toxicity: Nitrobenzenes are known methemoglobin formers. Absorption through skin is rapid. Always use nitrile gloves and work in a fume hood.
-
Thermal Stability: While generally stable, poly-substituted nitro compounds can decompose exothermically at high temperatures.[1] Avoid distilling to dryness.
-
Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers or reducing agents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735549, 2-Bromo-1-chloro-4-nitrobenzene (Isomer Analog). Retrieved from [Link]
- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, 2nd Edition. CRC Press. (Standard reference for solubility parameter logic).
- Sigma-Aldrich (Merck).Safety Data Sheet: 1-Bromo-3-chloro-5-nitrobenzene. (Used for toxicological grounding of analogs).
Sources
An In-depth Technical Guide to 2-Bromo-1-chloro-3-methyl-5-nitrobenzene: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Bromo-1-chloro-3-methyl-5-nitrobenzene, a versatile chemical intermediate with significant applications in medicinal chemistry, agrochemical synthesis, and materials science. This document delves into its chemical properties, synthesis methodologies, key reactions, and safety protocols, offering a valuable resource for professionals in research and development.
Core Molecular and Physical Properties
2-Bromo-1-chloro-3-methyl-5-nitrobenzene, with the IUPAC name 1-bromo-2-chloro-3-methyl-5-nitrobenzene, is a polysubstituted aromatic compound. Its unique arrangement of bromo, chloro, methyl, and nitro functional groups on a benzene ring makes it a highly valuable and versatile building block in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClNO₂ | [1][2] |
| Molecular Weight | 250.48 g/mol | [1][2] |
| IUPAC Name | 1-bromo-2-chloro-3-methyl-5-nitrobenzene | [2] |
| Synonyms | 2-Bromo-4-chloro-6-nitrotoluene, 2-Chloro-3-bromo-5-nitrotoluene | [1][2] |
Synthesis Methodologies: From Traditional Routes to Modern Approaches
The efficient synthesis of 2-Bromo-1-chloro-3-methyl-5-nitrobenzene is crucial for its application in various fields. Several synthetic routes have been established, ranging from traditional multi-step approaches to more modern, streamlined methods.
Electrophilic Nitration of a Dihalogenated Toluene Precursor
A common and direct method for the synthesis of this compound is the electrophilic nitration of 3-Bromo-2-chlorotoluene.[3] The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring. The methyl group is an activating ortho-, para-director, while the bromine and chlorine atoms are deactivating but also ortho-, para-directing. The interplay of these electronic and steric factors influences the position of the incoming nitro group.
Experimental Protocol: Nitration of 3-Bromo-2-chlorotoluene [3]
-
Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice-water bath, slowly add 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid with continuous stirring. Ensure the temperature is maintained below 10 °C.
-
Reaction Setup: In a separate three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 10.0 g (0.0487 mol) of 3-Bromo-2-chlorotoluene in 20 mL of dichloromethane. Cool the solution to 0-5 °C.
-
Nitration: Slowly add the prepared nitrating mixture to the solution of 3-Bromo-2-chlorotoluene through the dropping funnel over 30-45 minutes, maintaining the reaction temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into 200 mL of crushed ice and water with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Traditional Multi-Step Synthesis via Sandmeyer Reaction
A more classical approach involves a multi-step synthesis starting from 2-chloro-6-methylaniline.[4] This route includes the diazotization of the aniline, followed by a Sandmeyer reaction to introduce the bromine atom, and concludes with a nitration step. While this method is robust, it involves the handling of potentially unstable diazonium salts.
Modern Flow Chemistry Approaches
Emerging technologies in continuous flow chemistry are being applied to the synthesis of polysubstituted nitroaromatics.[4] These methods offer significant advantages in terms of safety, by minimizing the volume of hazardous reagents at any given time, and efficiency, through enhanced heat and mass transfer. The direct nitration and subsequent bromination of 2-chloro-6-methyltoluene in a microreactor is a promising modern alternative.[4]
Caption: Overview of synthetic routes to 2-Bromo-1-chloro-3-methyl-5-nitrobenzene.
Synthetic Utility and Key Reactions
2-Bromo-1-chloro-3-methyl-5-nitrobenzene is a versatile synthetic intermediate due to its array of functional groups, each of which can be selectively targeted for further chemical transformations.[5]
-
Nucleophilic Aromatic Substitution (SNA r): The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chloro or bromo groups by various nucleophiles.[5]
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo and chloro substituents serve as excellent handles for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Notable examples include:
-
Suzuki-Miyaura Coupling: For the formation of biaryl structures.
-
Heck Coupling: For the synthesis of substituted alkenes.
-
Buchwald-Hartwig Amination: For the construction of N-aryl amines.[5]
-
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further derivatized.[5] This opens up a vast array of subsequent reactions, such as diazotization, acylation, and alkylation.
These reactions make 2-Bromo-1-chloro-3-methyl-5-nitrobenzene a crucial building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[5][6]
Caption: Key reaction pathways of 2-Bromo-1-chloro-3-methyl-5-nitrobenzene.
Applications in Research and Development
The unique substitution pattern of 2-Bromo-1-chloro-3-methyl-5-nitrobenzene makes it a valuable precursor in the synthesis of a variety of target molecules.
-
Agrochemicals: This compound and its isomers are key building blocks in the synthesis of modern insecticides and herbicides.[6] The functional groups allow for the construction of complex heterocyclic and aromatic cores of active agrochemical ingredients.
-
Medicinal Chemistry: As a versatile intermediate, it is employed in the synthesis of novel pharmaceutical compounds. The ability to selectively introduce different functionalities allows for the creation of diverse molecular libraries for drug discovery programs.
-
Materials Science: The potential for creating highly substituted and conjugated systems makes this compound of interest in the development of new organic materials with specific electronic or optical properties.
Safety and Handling
As a halogenated nitroaromatic compound, 2-Bromo-1-chloro-3-methyl-5-nitrobenzene should be handled with care, assuming it possesses hazardous properties similar to related compounds.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, and double gloves (nitrile or neoprene are recommended).[7] A chemical-resistant laboratory coat is also essential.
-
Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.
References
-
Brainly. (2018, September 13). Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 19). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
Chegg. (2018, June 14). Solved Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-chloro-3-methyl-5-nitrobenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Bromo-3-chloro-5-nitrobenzene. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1-Bromo-2-chloro-3-methyl-5-nitrobenzene | C7H5BrClNO2 | CID 50997923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Bromo-1-chloro-3-methyl-5-nitrobenzene from Toluene Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-1-chloro-3-methyl-5-nitrobenzene is a polysubstituted aromatic compound with significant potential as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The specific arrangement of its functional groups—bromo, chloro, methyl, and nitro—offers multiple reaction sites for further chemical transformations, making it a versatile building block in organic synthesis. This document provides a comprehensive guide to a plausible and efficient synthesis of this target molecule, starting from readily available toluene derivatives. The protocols detailed herein are designed to be robust and scalable, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Strategic Approach to Synthesis
The synthesis of a polysubstituted benzene ring requires careful consideration of the directing effects of the substituents. The order of introduction of the bromine, chlorine, and nitro groups onto the toluene scaffold is critical to achieving the desired 2, 1, 3, 5 substitution pattern. Our synthetic strategy leverages the directing effects of the methyl, chloro, and bromo groups to control the regioselectivity of the electrophilic aromatic substitution reactions.
The proposed pathway begins with a commercially available di-substituted toluene derivative, which is then subjected to nitration. The choice of the starting material is paramount for the success of the synthesis. A retrosynthetic analysis suggests that a plausible precursor would be a dihalogenated toluene, which upon nitration, would yield the target molecule.
Mechanistic Considerations
The key transformation in this synthesis is the electrophilic nitration of a substituted toluene. The nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The regiochemical outcome of the nitration is governed by the electronic and steric effects of the substituents already present on the aromatic ring.
-
Methyl Group (-CH₃): An activating, ortho-, para-director.
-
Halogens (-Cl, -Br): Deactivating, yet ortho-, para-directors.
The interplay of these directing effects will determine the position of the incoming nitro group. Careful selection of the starting material and reaction conditions is crucial to favor the formation of the desired isomer and minimize the formation of side products.[1]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 2-Bromo-1-chloro-3-methyl-5-nitrobenzene.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Bromo-1-chloro-3-methylbenzene | C₇H₆BrCl | 205.48 | ≥98% | Commercially Available |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | Standard Laboratory Supplier |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 68-70% | Standard Laboratory Supplier |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ≥99.5% | Standard Laboratory Supplier |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Standard Laboratory Supplier |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Standard Laboratory Supplier |
| Crushed Ice | H₂O | 18.02 | - | - |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromo-1-chloro-3-methyl-5-nitrobenzene.
Step-by-Step Protocol
1. Preparation of the Nitrating Mixture:
-
Safety First: This step is highly exothermic and must be performed in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 20 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C.
-
With continuous and vigorous stirring, add 20 mL of concentrated nitric acid dropwise to the cooled sulfuric acid. Crucially, maintain the temperature of the mixture below 10 °C throughout the addition. This is essential to prevent the formation of unwanted byproducts and to control the exothermic reaction.
2. Nitration Reaction:
-
In a separate three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 10.0 g (0.0487 mol) of 2-bromo-1-chloro-3-methylbenzene in 40 mL of dichloromethane.
-
Cool this solution to 0-5 °C using an ice-water bath.
-
Slowly add the prepared nitrating mixture to the solution of the starting material via the dropping funnel over a period of 45-60 minutes. It is critical to maintain the reaction temperature between 0-5 °C during the addition to control the reaction rate and minimize the formation of dinitro compounds.[1]
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material.
3. Workup and Isolation:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture over a large beaker containing approximately 200 g of crushed ice with stirring. This will quench the reaction and dilute the strong acids.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with cold water (2 x 50 mL), a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
The crude product will likely be a mixture of isomers. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired 2-bromo-1-chloro-3-methyl-5-nitrobenzene isomer. The optimal eluent composition should be determined by TLC analysis.
-
Alternatively, recrystallization from a suitable solvent (e.g., ethanol) can be employed for purification if the crude product is a solid.
Reaction Mechanism Diagram
Caption: Electrophilic aromatic substitution mechanism for the nitration step.
Characterization and Data
The identity and purity of the synthesized 2-Bromo-1-chloro-3-methyl-5-nitrobenzene should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Characteristic peaks corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for all seven carbon atoms in the molecule, with chemical shifts influenced by the attached substituents. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the product (C₇H₅BrClNO₂), along with a characteristic isotopic pattern for bromine and chlorine. |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of the C-Br, C-Cl, C-NO₂, and aromatic C-H and C=C bonds. |
| Melting Point | A sharp melting point for the pure, crystalline solid. |
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during workup or purification. | - Monitor the reaction closely by TLC/GC and allow it to proceed to completion. - Ensure careful and complete extraction of the product during workup. - Optimize the column chromatography conditions to minimize product loss. |
| Formation of Multiple Isomers | - The directing effects of the substituents are not sufficiently differentiated under the reaction conditions. | - While difficult to completely avoid, careful control of the reaction temperature can influence the isomer ratio. - Thorough purification by column chromatography is essential to isolate the desired isomer. |
| Formation of Dinitro Compounds | - Reaction temperature is too high. - Excess of nitrating agent. - Prolonged reaction time. | - Strictly maintain the reaction temperature between 0-5 °C.[1] - Use a stoichiometric amount or only a slight excess of the nitrating agent.[1] - Stop the reaction as soon as the starting material is consumed, as monitored by TLC/GC.[1] |
| Dark-colored Reaction Mixture or Product | - Side reactions such as oxidation. | - Ensure the use of high-purity reagents. - Maintain a low reaction temperature. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Safety Considerations
-
Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood.
-
Exothermic Reaction: The preparation of the nitrating mixture and the nitration reaction itself are highly exothermic. Proper cooling and slow, controlled addition of reagents are critical to prevent runaway reactions.
-
Halogenated Solvents: Dichloromethane is a volatile and potentially hazardous solvent. Use it in a fume hood and avoid inhalation of vapors.
-
Waste Disposal: Dispose of all chemical waste, including acidic aqueous layers and organic solvents, according to institutional and local safety regulations.
Conclusion
The synthesis of 2-Bromo-1-chloro-3-methyl-5-nitrobenzene from a suitable toluene derivative is a feasible and practical route for obtaining this valuable chemical intermediate. The success of this synthesis hinges on the careful control of reaction conditions, particularly temperature, and the strategic application of electrophilic aromatic substitution principles. The detailed protocol and troubleshooting guide provided in these application notes are intended to equip researchers with the necessary information to confidently and safely perform this synthesis in their laboratories.
References
-
askIITians. (2025). p-chlorotoluene on nitration gives. Retrieved from [Link]
-
LookChem. (n.d.). Cas 89-60-1,4-Chloro-3-nitrotoluene. Retrieved from [Link]
- Google Patents. (n.d.). EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene.
-
Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
Sources
Application Note: Chemoselective Reduction of 2-Bromo-1-chloro-3-methyl-5-nitrobenzene
Executive Summary
This application note details the process development for reducing the nitro group of 2-Bromo-1-chloro-3-methyl-5-nitrobenzene to its corresponding aniline, 4-Bromo-3-chloro-5-methylaniline .
The Challenge: The primary synthetic hurdle is chemoselectivity .[1] The substrate contains both aryl-bromide and aryl-chloride bonds. Standard catalytic hydrogenation (Pd/C + H₂) poses a high risk of hydrodehalogenation (cleavage of the C-Br and C-Cl bonds), particularly the labile C-Br bond, leading to des-bromo impurities that are difficult to purge.
The Solution: We present two validated protocols:
-
Protocol A (Stoichiometric): Iron/Ammonium Chloride (Fe/NH₄Cl) – The "Gold Standard" for high selectivity and robustness.
-
Protocol B (Catalytic): Sulfided Platinum on Carbon (Pt(S)/C) – A scalable, cleaner alternative for high-throughput environments.
Chemoselectivity Landscape
The reduction of nitroarenes is a thermodynamic well, but the kinetic pathway determines the survival of the halogen substituents.
| Method | Reagent | Selectivity (Br/Cl Retention) | Scalability | Comments |
| Catalytic Hydrogenation | Pd/C + H₂ | Poor | High | High risk of C-Br hydrogenolysis. Requires extensive optimization of catalyst poisoning. |
| Dissolving Metal | Fe / NH₄Cl | Excellent | Medium/High | Recommended. Kinetic control prevents oxidative addition to C-Hal bonds. Generates iron waste. |
| Stannous Chloride | SnCl₂ / HCl | Good | Low/Medium | Effective but generates toxic organotin waste and difficult emulsions during workup. |
| Sulfided Catalyst | Pt(S)/C + H₂ | Very Good | High | Sulfur poisons the catalyst surface, inhibiting the high-energy dehalogenation pathway. |
Visualizing the Selectivity Challenge
The following diagram illustrates the competing pathways. The goal is to maximize Path A (Nitro Reduction) while completely suppressing Path B (Dehalogenation).
Figure 1: Competing reaction pathways. Path A is the desired route. Path B represents the hydrodehalogenation risk common with non-selective catalysts.
Protocol A: Fe/NH₄Cl Reduction (Recommended)
This method utilizes a Single Electron Transfer (SET) mechanism. Iron acts as the electron source, and ammonium chloride serves as a mild electrolyte. Unlike strong acid reductions (Fe/HCl), this method is mild (pH ~5-6) and virtually eliminates the risk of attacking the C-Br bond.
Materials
-
Substrate: 2-Bromo-1-chloro-3-methyl-5-nitrobenzene (1.0 equiv)
-
Reductant: Iron Powder (325 mesh, electrolytic grade preferred) (5.0 equiv)
-
Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 equiv)
-
Solvent: Ethanol/Water (3:1 v/v) or Methanol/Water (3:1 v/v)
-
Workup: Ethyl Acetate (EtOAc), Celite 545.
Step-by-Step Methodology
-
Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to iron density) and a reflux condenser, dissolve the Substrate in Ethanol/Water (3:1).
-
Note: Ensure the concentration is approx. 0.2 M to 0.5 M.
-
-
Addition: Add Ammonium Chloride (5.0 equiv) to the solution. Stir for 5 minutes.
-
Activation: Add Iron Powder (5.0 equiv) in a single portion.
-
Caution: Iron powder can be pyrophoric if very fine. Handle in a fume hood.
-
-
Reaction: Heat the mixture to a gentle reflux (~75-80°C).
-
Observation: The reaction typically turns dark grey/brown (iron oxides).
-
Timecourse: Monitor by HPLC or TLC every 30 minutes. Reaction is usually complete within 2–4 hours.
-
-
Critical Step - Hot Filtration:
-
Prepare a Büchner funnel with a pad of Celite 545 .
-
While the reaction mixture is still HOT (>60°C), filter it through the Celite pad.
-
Why? Iron oxide byproducts form a sludge that hardens upon cooling, trapping the product. Hot filtration ensures the aniline remains in solution.
-
Wash the filter cake with hot Ethanol (2x bed volume).
-
-
Workup:
-
Concentrate the filtrate under reduced pressure to remove most Ethanol.
-
Dilute the remaining aqueous residue with Water and extract with EtOAc (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Workflow Diagram
Figure 2: Operational workflow for Iron-mediated reduction. Note the critical hot filtration step.
Protocol B: Sulfided Pt/C Hydrogenation (Alternative)
For laboratories equipped with hydrogenation vessels (Parr shakers or autoclaves) or flow chemistry setups, this method avoids the solid waste issues of Iron.
Mechanism: "Sulfided" Platinum (Pt(S)/C) is a commercially available catalyst where sulfur atoms partially poison the active sites. This drastically reduces the catalyst's ability to perform oxidative addition into C-Hal bonds (the mechanism for dehalogenation) while retaining activity for Nitro reduction.
Materials
-
Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon). Typical loading: 2-5 wt% relative to substrate.
-
Hydrogen Source: H₂ gas (1–5 bar / 15–75 psi).
-
Solvent: Methanol or Ethyl Acetate.[1]
Step-by-Step Methodology
-
Inerting: Charge the reaction vessel with Substrate and solvent. Purge with Nitrogen (3x).
-
Catalyst Charge: Carefully add Pt(S)/C (5 wt% of substrate mass).
-
Safety: Although sulfided catalysts are less pyrophoric than dry Pd/C, always keep wet with solvent during addition.
-
-
Hydrogenation: Pressurize with H₂ to 3 bar (approx 45 psi). Stir vigorously at Room Temperature (20-25°C).
-
Note: Elevated temperatures (>40°C) increase the risk of dehalogenation, even with poisoned catalysts. Keep it cool.
-
-
Monitoring: Monitor H₂ uptake. Once uptake ceases, check HPLC.
-
Workup: Filter catalyst through Celite (recover for precious metal refining). Concentrate filtrate.[2]
Process Control & Analytical Data
To ensure the integrity of the protocol, you must monitor for the specific impurity: 3-Chloro-5-methylaniline (Des-bromo impurity).
Expected HPLC Profile
| Compound | Relative Retention Time (RRT) | Notes |
| Aniline Product | 1.00 | Major Peak |
| Starting Material (Nitro) | ~1.2 - 1.4 | Non-polar, elutes later |
| Des-bromo Impurity | ~0.8 - 0.9 | More polar than product (loss of Br) |
| Des-chloro Impurity | ~0.7 | Rare with Fe/NH4Cl |
Method: C18 Column, Water/Acetonitrile gradient (0.1% H3PO4).
Safety & Waste Management
-
Iron Waste: The filter cake from Protocol A contains finely divided iron. Do NOT throw into general trash. It can heat up and ignite (pyrophoric) as it dries. Keep wet and dispose of in a dedicated "Metal Waste" container.
-
Halogenated Anilines: The product is likely toxic and a potential skin sensitizer. Use double gloving.
-
Exotherms: The initiation of the Fe/NH4Cl reaction can be exothermic. Add Iron in portions if working on >10g scale.
References
-
Bechamp Reduction (General): Bechamp, A. (1854). "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine". Annales de Chimie et de Physique, 42, 186–196.
-
Fe/NH4Cl Specific Protocol: Ramadas, K., & Srinivasan, N. (1992). "A Convenient Reduction of Functionalized Nitroarenes". Synthetic Communications, 22(22), 3189–3195.[2]
- Sulfided Pt/C Selectivity: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Dehalogenation Risks: Ramanathan, A., & Jimenez, L. S. (2010).[3] "Reductive Dehalogenation of Aryl Bromides and Chlorides". Synthesis, 2010(2), 217-220.[3]
-
Alternative SnCl2 Method: Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride". Tetrahedron Letters, 25(8), 839-842.[4][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
nucleophilic aromatic substitution of 2-Bromo-1-chloro-3-methyl-5-nitrobenzene
Application Note: Regioselective Nucleophilic Aromatic Substitution (
Executive Summary
This guide details the protocol for the regioselective functionalization of 2-Bromo-1-chloro-3-methyl-5-nitrobenzene via Nucleophilic Aromatic Substitution (
This substrate presents a classic "chemist’s dilemma": it possesses two potential leaving groups (
-
The Challenge: The molecule contains a "1,2,3-substitution pattern" (Chloro-Bromo-Methyl) that creates a steric shield around the reactive center.
-
The Solution: Exploiting the electronic activation of the nitro group located at position 5, which is para to the bromine but meta to the chlorine.
-
The Outcome: Exclusive displacement of the Bromine atom, despite the steric hindrance, provided specific polar aprotic conditions are utilized.
Substrate Analysis & Mechanistic Logic
Before initiating the protocol, it is critical to understand the electronic map of the substrate to predict reactivity and avoid side reactions.
Electronic Activation (The "Why")
In
-
Position 1 (
): The Nitro group (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> ) is at Position 5. Relative to , the is meta .[1]-
Result: No resonance stabilization for the Meisenheimer complex. The
is effectively inert to classical .
-
-
Position 2 (
): The Nitro group is at Position 5.[2] Relative tongcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> , the is para .[3]
Steric Environment (The Barrier)
While electronically activated, Position 2 is sterically congested.[4] It is flanked by a Chlorine atom (radius
-
Implication: Nucleophiles with large cone angles (e.g., tertiary amines, bulky alkoxides) will exhibit drastically reduced reaction rates.[4]
-
Strategy: Use high temperatures (
) to overcome the activation energy barrier imposed by steric repulsion, and utilize polar aprotic solvents to "strip" the nucleophile of its solvation shell, increasing its kinetic energy.
Visualizing the Reaction Pathway
The following diagram illustrates the regioselectivity logic and the reaction workflow.
Caption: Figure 1. Decision tree showing the electronic favorability of C2 (
Experimental Protocols
Two protocols are provided: Method A for standard amines/alkoxides (Classical
Method A: Classical (Primary/Secondary Amines)
Best for: Morpholine, Piperidine, Pyrrolidine, Methylamine.[4]
Reagents:
-
Substrate: 2-Bromo-1-chloro-3-methyl-5-nitrobenzene (1.0 eq)[4]
-
Nucleophile: Amine (2.5 eq) — Excess acts as base to scavenge HBr.[4]
-
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).[4]
-
Base (Optional): DIPEA (Diisopropylethylamine) if the nucleophile is expensive and used at 1.1 eq.[4]
Step-by-Step:
-
Setup: Charge a pressure-rated reaction vial (sealed tube) with the substrate (1.0 mmol) and a magnetic stir bar.
-
Solvation: Add anhydrous DMSO (3.0 mL). Note: High concentration (0.3–0.5 M) is preferred to drive kinetics.[4]
-
Addition: Add the amine nucleophile (2.5 mmol) in one portion.
-
Reaction: Seal the vial and heat to 120°C in an oil bath or heating block.
-
Critical Control Point: Due to steric hindrance, standard reflux (80°C) is often insufficient.[4] 120°C provides the thermal energy to penetrate the steric shield.
-
-
Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 8:2) every 2 hours.
-
Expectation: Conversion may be slower than typical nitro-benzenes (4–12 hours).[4]
-
-
Workup:
-
Cool to room temperature.[4]
-
Pour the reaction mixture into ice-water (30 mL). The product should precipitate as a solid.
-
Filter the solid and wash with water to remove DMSO and excess amine.
-
If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
-
Method B: Palladium-Catalyzed Amination (Buchwald-Hartwig)
Best for: Sterically bulky amines, anilines, or if Method A fails to reach >50% conversion.[4]
Rationale: If the steric bulk of the methyl/chloro groups prevents the nucleophilic attack, a Pd-catalyst can insert into the C-Br bond (oxidative addition) more easily than a nucleophile can attack.
Reagents:
-
Catalyst:
(2 mol%) + BINAP or Xantphos (4 mol%).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Base:
(1.5 eq).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Solvent: Toluene or 1,4-Dioxane (degassed).[4]
Step-by-Step:
-
Inert Atmosphere: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen (3x).
-
Charge: Add Substrate (1.0 eq), Amine (1.2 eq), Base (
), and Catalyst/Ligand.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Solvent: Add degassed Toluene (0.2 M concentration).
-
Heat: Reflux (100–110°C) for 12–16 hours.
-
Workup: Filter through a pad of Celite to remove Palladium black.[4] Concentrate and purify via flash column chromatography.[4]
Data Analysis & Quality Control
To validate the success of the reaction, you must confirm that the Bromine was displaced and not the Chlorine.
Table 1: Expected Analytical Signatures
| Feature | Substrate | Product (e.g., Morpholine sub.) | Diagnostic Note |
| Appearance | Yellow/Off-white solid | Deep Yellow/Orange solid | Nitro-anilines are highly colored (charge transfer).[4] |
| 1H NMR (Aromatic) | Two distinct doublets (or meta-coupling singlets) | Shifted upfield due to electron donation from amine.[4] | Loss of symmetry is key.[4] |
| Mass Spec (MS) | M+ and M+2 (3:1 ratio for Cl, 1:1 for Br) | M+ and M+2 (3:1 ratio) | CRITICAL: The product must show the 3:1 isotope pattern of Chlorine . If you see a 1:1 pattern, you displaced the wrong halogen. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (<5% conv.) | Steric hindrance is too high for the chosen temperature.[4] | Increase Temp to 140°C or switch to Method B (Pd-catalysis). |
| Regioisomer Mix | Attack at Cl (very rare) or degradation.[4] | Lower temperature.[4] Ensure solvent is dry (water can attack Cl/Br).[4] |
| Tarry/Black Mixture | Decomposition of Nitro group at high T. | Perform reaction under Nitrogen atmosphere.[4] Reduce time. |
References
-
Bunnett, J. F., & Zahler, R. E. (1951).[4] Nucleophilic Substitution Reactions in Aromatic Systems.[4][1][2][5][6][7][8][9][10][11] Chemical Reviews.[4][9] (Establishes the mechanism of
and the necessity of ortho/para activation).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Terrier, F. (2013).[4] Modern Nucleophilic Aromatic Substitution.[4] Wiley-VCH.[4] (Comprehensive guide on Meisenheimer complexes and steric effects in nitroarenes). [4]
-
Rohrbach, S., et al. (2019).[4] Pd-catalyzed cross-coupling of sterically hindered aryl halides.[4] Journal of Organic Chemistry.[4] (Reference for Method B when classical
fails).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
PubChem Compound Summary. (2023). 1-Bromo-2-chloro-3-methyl-5-nitrobenzene.[4][12] (Structural confirmation and physical properties).[4][13]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 7. orgosolver.com [orgosolver.com]
- 8. youtube.com [youtube.com]
- 9. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 10. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. 1-Bromo-2-chloro-3-methyl-5-nitrobenzene | C7H5BrClNO2 | CID 50997923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Utility of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene in Pharmaceutical Synthesis
Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene, a versatile and strategically important intermediate in modern organic synthesis. We will explore its chemical properties, key synthetic transformations, and provide detailed, field-proven protocols for its application in constructing complex molecular architectures relevant to pharmaceutical development. The causality behind experimental choices and the principles of regioselectivity are emphasized throughout to empower scientists in their synthetic endeavors.
A Note on Nomenclature: This guide focuses on the well-documented and synthetically versatile isomer, 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. While structurally related to other isomers such as 2-Bromo-1-chloro-3-methyl-5-nitrobenzene, the substitution pattern of the title compound lends itself to a wider range of selective, high-yield transformations frequently cited in chemical literature, making it a more robust subject for a detailed applications guide.
Introduction: A Multifunctional Linchpin for Medicinal Chemistry
Polysubstituted aromatic rings are foundational scaffolds in a vast number of approved pharmaceutical agents. The challenge for synthetic chemists lies in the efficient and controlled introduction of various functional groups onto this core. 5-Bromo-1-chloro-2-methyl-3-nitrobenzene emerges as a pre-functionalized, high-value starting material that offers multiple, orthogonal handles for chemical modification. Its utility stems from the distinct reactivity profiles of its substituents:
-
The Nitro Group (-NO₂): A powerful electron-withdrawing group, it activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[1][2] Furthermore, it serves as a masked aniline, readily reducible to a primary amine, which opens pathways to amides, sulfonamides, and other key pharmacophoric groups.[3]
-
The Halogens (-Br and -Cl): The bromine and chlorine atoms are prime sites for palladium-catalyzed cross-coupling reactions. Crucially, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in typical oxidative addition steps.[4] This reactivity differential is the cornerstone of its strategic value, allowing for selective, sequential functionalization.
-
The Methyl Group (-CH₃): This group provides a point of steric influence and can be a site for later-stage oxidation if required, though it primarily serves to modulate the electronic and physical properties of the molecule and its derivatives.
This unique combination of functionalities allows for a modular and predictable approach to building molecular complexity, making it an invaluable tool in the synthesis of novel chemical entities.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties is critical for safe and effective experimentation.
Chemical and Physical Data
The following table summarizes the key identifiers and predicted properties for 5-Bromo-1-chloro-2-methyl-3-nitrobenzene.
| Property | Value | Reference |
| IUPAC Name | 5-Bromo-1-chloro-2-methyl-3-nitrobenzene | [5] |
| CAS Number | 885518-95-6 | [6] |
| Molecular Formula | C₇H₅BrClNO₂ | [5][6] |
| Molecular Weight | 250.48 g/mol | [5][6] |
| XLogP3 | 3.3 - 3.4 | [5][6] |
| Topological Polar Surface Area | 43.14 - 45.8 Ų | [5][6] |
| Predicted Density | ~1.7 g/cm³ | [5] |
| Predicted Flash Point | ~124.7 °C | [5] |
Safety and Handling
5-Bromo-1-chloro-2-methyl-3-nitrobenzene is a chemical reagent that must be handled with appropriate care in a controlled laboratory environment.
-
General Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7][8][9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6][8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[8][10]
Always consult the most current Safety Data Sheet (SDS) from your supplier before use. [7][10]
Core Synthetic Applications & Protocols
The true power of this intermediate is realized through its application in a series of fundamental, high-yield chemical transformations. The following sections provide detailed protocols for the most critical reactions.
Suzuki-Miyaura Cross-Coupling: Selective C-C Bond Formation
The Suzuki-Miyaura reaction is a Nobel Prize-winning method for forming carbon-carbon bonds, prized for its functional group tolerance and mild conditions.[11] The differential reactivity of the C-Br and C-Cl bonds in our substrate allows for exquisite chemoselectivity. The palladium catalyst will preferentially undergo oxidative addition into the weaker C-Br bond, leaving the C-Cl bond intact for subsequent transformations.[4]
Protocol 3.1: Selective Suzuki Coupling at the C5-Position
This protocol details a general procedure for the coupling of an arylboronic acid at the C-Br position.
-
Materials & Reagents:
-
5-Bromo-1-chloro-2-methyl-3-nitrobenzene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine (PCy₃) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol)
-
Toluene and Water (e.g., 10:1 mixture, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add 5-Bromo-1-chloro-2-methyl-3-nitrobenzene, the arylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.[3]
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).[3]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 5-aryl-1-chloro-2-methyl-3-nitrobenzene derivative.[3]
-
-
Causality & Optimization:
-
Catalyst System: The choice of ligand is crucial. Phosphine ligands like PCy₃ or SPhos are often effective. The catalyst loading can sometimes be reduced for highly reactive substrates.
-
Base: K₃PO₄ is a common and effective base. Other bases like K₂CO₃ or Cs₂CO₃ can be screened to optimize yield.[11]
-
Solvent: A biphasic toluene/water system is standard, but other solvents like dioxane can be employed. The presence of water is often beneficial for the transmetalation step.[11][12]
-
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[13][14] Similar to the Suzuki coupling, this reaction can be directed selectively to the C-Br position of our substrate, enabling the synthesis of diverse secondary and primary aryl amines.
Protocol 3.2: Selective Amination at the C5-Position
This protocol describes a general method using a primary amine.
-
Materials & Reagents:
-
5-Bromo-1-chloro-2-methyl-3-nitrobenzene (1.0 mmol)
-
Primary Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Xantphos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Inert atmosphere (Glovebox recommended)
-
-
Step-by-Step Procedure:
-
Catalyst Pre-formation: In a glovebox, charge a vial with Pd₂(dba)₃ and Xantphos. Add 2 mL of toluene and stir for 10 minutes until a homogeneous solution forms.[3]
-
Reaction Setup: In a separate vial, combine 5-Bromo-1-chloro-2-methyl-3-nitrobenzene, the primary amine, and NaOtBu.[3]
-
Add the pre-mixed catalyst solution to the second vial via syringe.
-
Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion (typically 16-24 hours).
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude material via column chromatography to obtain the desired N-substituted aniline derivative.[3]
-
-
Causality & Optimization:
-
Base Selection: NaOtBu is a strong, non-nucleophilic base ideal for deprotonating the amine.[15] Other strong bases like LHMDS or K₃PO₄ can also be effective. The choice of base can significantly impact reaction efficiency.[15]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential for facilitating the catalytic cycle. Xantphos is a versatile choice, but others like RuPhos or JohnPhos may provide better results for challenging substrates.[13][15]
-
Inert Conditions: The Pd(0) catalyst is oxygen-sensitive, making the exclusion of air critical for reproducibility and high yields.[16]
-
Nucleophilic Aromatic Substitution (SNAr): Activating the C-Cl Bond
While the C-Cl bond is less reactive in cross-coupling, it is the primary site for nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing effect of the nitro group at the meta-position (and ortho to the chlorine) stabilizes the negative charge of the intermediate Meisenheimer complex, thereby facilitating the displacement of the chloride.[1][2][17]
Protocol 3.3: SNAr with Sodium Methoxide
This protocol demonstrates the displacement of the chloride with a methoxy group.
-
Materials & Reagents:
-
5-Bromo-1-chloro-2-methyl-3-nitrobenzene (1.0 mmol)
-
Sodium methoxide (NaOMe) (1.5 mmol)
-
Anhydrous Methanol (10 mL)
-
Inert atmosphere (Nitrogen)
-
-
Step-by-Step Procedure:
-
Dissolve 5-Bromo-1-chloro-2-methyl-3-nitrobenzene in methanol in a round-bottom flask under a nitrogen atmosphere.[3]
-
Add sodium methoxide portion-wise at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 65 °C) for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, cool the mixture to room temperature.
-
Carefully neutralize the excess base with a dilute acid (e.g., 1M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography or recrystallization to yield the product.[3]
-
-
Causality & Optimization:
-
Nucleophile Strength: The reaction works best with strong nucleophiles (e.g., alkoxides, thiolates, amines). Weaker nucleophiles may require higher temperatures or the use of a polar aprotic solvent like DMF or DMSO.
-
Regioselectivity: The chloro group is generally a better leaving group than the bromo group in SNAr reactions, a trend opposite to that in SN1/SN2 reactions.[1] The strong activation provided by the ortho-nitro group decisively favors substitution at the C1 position.[1]
-
Nitro Group Reduction: Unmasking the Amine
The conversion of the nitro group to an aniline is a pivotal transformation, installing a versatile nucleophilic handle for further derivatization. Standard reduction conditions are generally effective.
Protocol 3.4: Reduction to 5-Bromo-3-chloro-2-methylaniline
-
Materials & Reagents:
-
5-Bromo-1-chloro-2-methyl-3-nitrobenzene (1.0 mmol)
-
Iron powder (Fe) (5.0 mmol)
-
Ammonium chloride (NH₄Cl) (5.0 mmol)
-
Ethanol and Water (e.g., 4:1 mixture, 10 mL)
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, suspend the nitroaromatic compound, iron powder, and ammonium chloride in the ethanol/water solvent mixture.
-
Heat the mixture to reflux (around 80-90 °C) with vigorous stirring.
-
The reaction is often exothermic. Monitor by TLC until the starting material is fully consumed (typically 1-3 hours).
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude aniline, which can often be used without further purification or can be purified by column chromatography.
-
-
Causality & Optimization:
-
Reducing Agent: Tin(II) chloride (SnCl₂·2H₂O) in ethanol or ethyl acetate is a classic and highly effective alternative. Catalytic hydrogenation (H₂, Pd/C) is also a very clean method, though care must be taken to avoid dehalogenation, which can sometimes occur under harsh conditions.
-
Strategic Synthesis: A Modular Approach
The true synthetic power of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene lies in the sequential application of these orthogonal reactions. A researcher can selectively address each functional group to build molecular diversity from a single starting material.
This modularity allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For example, one can first perform a Suzuki coupling to install a diverse set of aryl groups at the C5 position, then take that library of intermediates and subject them to SNAr with various nucleophiles to diversify the C1 position, creating a matrix of novel compounds.
Conclusion
5-Bromo-1-chloro-2-methyl-3-nitrobenzene is more than just a chemical; it is a strategic platform for synthetic innovation. By understanding the inherent reactivity hierarchy of its functional groups—the labile C-Br bond for cross-coupling, the activated C-Cl bond for nucleophilic substitution, and the reducible nitro group—researchers can design and execute efficient, predictable, and modular syntheses. This control is paramount in the field of drug discovery, where the rapid and systematic exploration of chemical space is a key driver of success. The protocols and principles outlined in this guide serve as a robust foundation for leveraging this powerful intermediate to its full potential.
References
- Google Patents. WO2001037823A1 - Substituted nitrobenzene derivatives as medicines and other useful uses thereof.
-
ResearchGate. Molecular structures of some selected nitrobenzene substituted 1,4-dihydropyridine derivatives of biological significance. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Brainly.com. Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
PubChem. 2-Bromo-1-chloro-4-nitrobenzene. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
MDPI. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. [Link]
-
YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
-
PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
-
ACS Publications. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]
-
PMC. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
PubChem. 1-Bromo-3-chloro-2-methyl-5-nitrobenzene. [Link]
-
Chemistry Stack Exchange. Nitrobenzene - Aromatic Substitution Reactions. [Link]
-
Chemguide. electrophilic substitution in methylbenzene and nitrobenzene. [Link]
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- 17. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Nitration of 2-Bromo-1-Chloro-3-Methylbenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the nitration of 2-bromo-1-chloro-3-methylbenzene. Our goal is to equip you with the scientific principles and practical insights necessary to enhance your reaction yields and purity.
Section 1: Understanding the Reaction - FAQs
Q1: What are the primary factors influencing the regioselectivity in the nitration of 2-bromo-1-chloro-3-methylbenzene?
A1: The regioselectivity of electrophilic aromatic substitution (EAS) reactions, such as nitration, is governed by the directing effects of the substituents already present on the benzene ring.[1] In the case of 2-bromo-1-chloro-3-methylbenzene, we have three substituents to consider:
-
Methyl Group (-CH₃): This is an activating group, meaning it donates electron density to the ring, making it more reactive towards electrophiles.[2][3] It is an ortho, para-director.[4]
-
Bromo (-Br) and Chloro (-Cl) Groups: Halogens are deactivating groups due to their inductive electron-withdrawing effect, which makes the ring less reactive.[3][5] However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.[4][6]
The ultimate position of nitration is a result of the interplay between these directing effects and steric hindrance. The activating methyl group will have the most significant influence on the position of the incoming nitro group.[2]
Q2: What is the expected major product of this nitration, and why?
A2: The major product is predicted to be 4-bromo-5-chloro-2-methyl-1-nitrobenzene .
Here's the rationale:
-
Activating Group Dominance: The methyl group is the strongest activating group on the ring and will primarily direct the incoming electrophile.[2]
-
Ortho, Para-Direction: As an ortho, para-director, the methyl group favors substitution at positions 2 and 4 relative to itself. In this starting material, these correspond to the C4 and C6 positions of the benzene ring.
-
Steric Hindrance: The positions ortho to the methyl group (C2 and C4) are sterically hindered by the adjacent bromo and chloro groups, respectively.[7] Substitution at the C6 position is also sterically hindered by the adjacent chloro group. The position para to the methyl group (C5) is blocked by the bromo substituent. Therefore, the most sterically accessible and electronically favorable position is C4, which is ortho to the methyl group and meta to both the bromo and chloro groups.
Q3: What are the likely side products that could lower my yield?
A3: Several factors can contribute to a lower yield of the desired product, primarily through the formation of undesired isomers and over-nitration.
-
Positional Isomers: Due to the directing effects of the bromo and chloro groups, you may also form other isomers, although likely in smaller quantities. These could include nitration at other positions on the ring that are less favored.
-
Di-nitro and Poly-nitro Compounds: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), over-nitration can occur, leading to the formation of dinitro- or even trinitro- products.[8][9] The initial nitro group is a strong deactivating group and a meta-director, which will influence the position of any subsequent nitration.[10]
-
Oxidation By-products: Strong oxidizing conditions can lead to the formation of phenolic and other oxidized impurities.[11]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the nitration of 2-bromo-1-chloro-3-methylbenzene and provides actionable solutions.
Issue 1: Low Overall Yield
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the expected reaction time, consider slightly increasing the reaction time or the amount of nitrating agent. | Ensuring the reaction goes to completion is the first step in maximizing yield. |
| Suboptimal Temperature Control | Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating agent.[12] Use an ice-salt bath for better temperature control. | Nitration is a highly exothermic reaction.[13] Poor temperature control can lead to the formation of side products and decomposition of the desired product. |
| Incorrect Reagent Stoichiometry | Carefully control the molar ratio of the nitrating agent (mixed acid) to the substrate. A slight excess of the nitrating agent may be needed, but a large excess should be avoided to minimize over-nitration.[12] | The stoichiometry of the reagents directly impacts the extent of the reaction and the potential for side reactions. |
| Losses During Work-up | Ensure proper quenching of the reaction mixture by pouring it slowly onto crushed ice.[13] If the product is an oil, perform a thorough liquid-liquid extraction with a suitable organic solvent. Wash the organic layer with a dilute sodium bicarbonate solution to neutralize residual acids.[13] | Inefficient work-up procedures can lead to significant product loss. Neutralizing residual acids is crucial to prevent product degradation during purification. |
Issue 2: Formation of Multiple Isomers
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| High Reaction Temperature | As mentioned above, maintain a low and consistent temperature throughout the reaction. | Higher temperatures provide more energy for the reaction to overcome the activation barriers for the formation of less-favored isomers. |
| Inappropriate Nitrating Agent | For highly activated systems, a milder nitrating agent might be beneficial. However, for this deactivated system, the standard mixed acid (HNO₃/H₂SO₄) is generally appropriate. The ratio of nitric acid to sulfuric acid can be optimized.[14] | The strength of the electrophile (nitronium ion, NO₂⁺) can influence selectivity. The concentration of the nitronium ion is dependent on the composition of the mixed acid.[15][16] |
| Use of a Catalyst | Consider using a solid acid catalyst, such as a zeolite, which can enhance regioselectivity in some cases by providing a shape-selective environment.[17][18] | The confined spaces within a zeolite can favor the formation of one isomer over others due to steric constraints. |
Issue 3: Presence of Over-nitrated Products
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Excess Nitrating Agent | Use a stoichiometric amount or only a slight excess of the nitrating agent.[12] | A large excess of the nitrating agent will drive the reaction towards multiple nitrations. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reaction of the desired product. | Extended reaction times increase the probability of the mono-nitrated product undergoing a second nitration. |
| High Reaction Temperature | Elevated temperatures increase the rate of all reactions, including the subsequent nitration of the initial product.[9] | Maintaining a low temperature is critical to control the reaction and prevent over-nitration. |
Section 3: Experimental Protocols
Optimized Nitration Protocol
This protocol is a starting point and may require further optimization based on your specific laboratory conditions and analytical results.
-
Preparation of the Nitrating Mixture:
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add a calculated amount of concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
-
Reaction Setup:
-
In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-bromo-1-chloro-3-methylbenzene in a suitable solvent (e.g., dichloromethane or excess sulfuric acid).
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
-
Nitration Reaction:
-
Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the starting material over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC or GC.
-
-
Work-up:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[13]
-
If a solid precipitates, collect it by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
If an oil forms, transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with water, then with a saturated sodium bicarbonate solution, and finally with brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.[19]
-
Purification Protocol for Crude Nitration Product
-
Recrystallization:
-
Dissolve the crude product in a minimum amount of a hot solvent in which the desired product has high solubility and the impurities have low solubility.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals.
-
-
Column Chromatography:
-
Prepare a silica gel column using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Section 4: Visualizations
Directing Effects in the Nitration of 2-Bromo-1-Chloro-3-Methylbenzene
Caption: Factors influencing the outcome of the nitration reaction.
Experimental Workflow for Improved Yield
Caption: A streamlined workflow for the nitration experiment.
References
-
Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
Furman Chemistry 120 - PBworks. (n.d.). Activating Groups and Deactivating Groups. Retrieved from [Link]
-
JoVE. (2023, April 30). Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
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- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 8. Nitration - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 11. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 18. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 19. juliethahn.com [juliethahn.com]
Technical Support Center: Purification of 2-Bromo-1-chloro-3-methyl-5-nitrobenzene
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Bromo-1-chloro-3-methyl-5-nitrobenzene. The synthesis of this polysubstituted benzene, typically via electrophilic nitration, frequently results in a mixture of positional isomers, making the isolation of the target compound a significant challenge. This document provides in-depth troubleshooting advice and detailed protocols to navigate these purification hurdles effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the synthesis and properties of 2-Bromo-1-chloro-3-methyl-5-nitrobenzene and its isomers.
Q1: Why is my synthesis of 2-Bromo-1-chloro-3-methyl-5-nitrobenzene contaminated with other isomers?
A1: The formation of positional isomers is an inherent outcome of the electrophilic nitration reaction used for synthesis. The starting material, a substituted bromochlorotoluene, has multiple positions on the aromatic ring where the nitro group (-NO₂) can be added. The existing substituents—methyl (-CH₃), bromine (-Br), and chlorine (-Cl)—collectively direct the incoming nitro group.
-
Directing Effects: The methyl group is an activating, ortho-, para- director, while the bromo and chloro groups are deactivating, ortho-, para- directors.[1][2] The final position of the nitro group is determined by the combined electronic and steric influences of all three substituents, leading to a product mixture.[1]
-
Common Precursor & Isomers: When starting from 3-Bromo-2-chlorotoluene, the primary product is the desired 2-Bromo-1-chloro-3-methyl-5-nitrobenzene. However, other likely isomers include 3-Bromo-2-chloro-6-nitrotoluene and 3-Bromo-2-chloro-4-nitrotoluene.[1]
Q2: What are the physical properties of the target isomer, and how do they compare to the side products?
A2: Obtaining precise experimental data for all possible isomers can be difficult. However, predicted values for the target compound provide a baseline for developing purification strategies. The key to separation lies in exploiting the subtle differences in physical properties like polarity, solubility, and boiling point among the isomers.
| Property | 2-Bromo-1-chloro-3-methyl-5-nitrobenzene (Target) | Likely Isomers |
| Molecular Formula | C₇H₅BrClNO₂ | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol [3] | 250.48 g/mol |
| Predicted XLogP3 | 3.4[3] | Similar values expected |
| Predicted TPSA | 45.8 Ų[3] | Similar values expected |
| Appearance | Expected to be a crystalline solid | May be solids or oils |
Note: XLogP3 is a measure of hydrophobicity, and TPSA (Topological Polar Surface Area) relates to polarity. Minor differences in these values among isomers are the basis for chromatographic separation.
Q3: How can I accurately determine the isomeric ratio in my sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for both separating and identifying the isomeric products in your mixture.[1] A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically suitable for resolving nitrotoluene isomers.[1][4] High-Performance Liquid Chromatography (HPLC) can also be used for quantitative analysis once a suitable separation method is developed.
Q4: What are the recommended handling and storage conditions for this compound?
A4: As with most nitroaromatic compounds, 2-Bromo-1-chloro-3-methyl-5-nitrobenzene should be handled with care in a well-ventilated fume hood.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent skin contact.[5]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7] Keep it away from heat, ignition sources, and incompatible materials such as strong oxidizing and reducing agents.[7][8] Storage under an inert atmosphere like nitrogen is recommended for long-term stability.
Part 2: Troubleshooting Guide for Purification
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: My crude product is an oily mixture that won't crystallize. How can I obtain a solid for further purification?
Causality: The presence of multiple isomers often results in a eutectic mixture, which has a lower melting point than any of the individual components, frequently appearing as an oil. The goal is to selectively isolate one isomer, allowing it to crystallize.
Solution:
-
Attempt Trituration: This technique involves stirring the oil with a solvent in which the desired isomer has poor solubility, while the isomeric impurities are more soluble.
-
Select a non-polar solvent like hexanes or heptane.
-
Add a small volume of the solvent to the oil and stir or sonicate the mixture. The desired product may solidify.
-
If successful, filter the solid, wash with cold solvent, and dry. This solid can then be further purified by recrystallization.
-
-
Initial Purification by Column Chromatography: If trituration fails, a quick "plug" filtration or a full column chromatography run can be used to separate the bulk of the impurities.
-
Rationale: Even if the isomers are not perfectly separated, removing other reaction byproducts can often break the eutectic mixture and facilitate crystallization of the enriched fraction.
-
Procedure: Use a silica gel column with a low-polarity eluent system (e.g., 98:2 Hexane:Ethyl Acetate) and collect large fractions. Analyze the fractions by TLC or GC-MS to identify those enriched in the target compound. Combine these fractions, evaporate the solvent, and attempt crystallization again.
-
Problem 2: Recrystallization gives poor recovery or does not improve isomeric purity. What should I do?
Causality: This issue often arises from co-crystallization, where isomers with similar structures incorporate into the same crystal lattice. It can also be caused by selecting a suboptimal solvent that either dissolves too much of the product or not enough of the impurities.
Solution: Fractional Recrystallization
This method relies on slight differences in solubility between isomers. It requires careful control of temperature and concentration.
Detailed Protocol: Fractional Recrystallization
-
Solvent Screening: Test the solubility of your crude mixture in a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) at both room temperature and the solvent's boiling point. The ideal solvent will dissolve the compound completely when hot but sparingly when cold.
-
Dissolution: In an appropriately sized flask, dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Slow Cooling (Crucial Step): This is the most critical phase. Do not place the flask directly in an ice bath.
-
Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. This encourages the formation of well-ordered crystals of the least soluble isomer.
-
Once the flask has reached room temperature and crystal growth has ceased, you can then move it to a refrigerator (4 °C) and finally to a freezer (-20 °C) to maximize the yield of the first crop of crystals.
-
-
Isolation and Analysis:
-
Filter the first crop of crystals (Crop A) and wash them with a small amount of the ice-cold solvent.
-
Take a small sample of Crop A and the filtrate (mother liquor) for analysis by GC-MS or HPLC to determine the isomeric purity.
-
-
Second Crop: Take the mother liquor, reduce its volume by boiling off some solvent (e.g., by 25-50%), and repeat the slow cooling process to obtain a second crop of crystals (Crop B).
-
Evaluation: Analyze Crop B. Often, Crop A will be significantly enriched in the desired isomer, while Crop B may be enriched in one of the impurity isomers. If Crop A is not yet pure, a second recrystallization using the same slow-cooling technique should be performed.
Problem 3: Isomers are co-eluting during silica gel column chromatography. How can I improve the separation?
Causality: Positional isomers of halogenated nitroaromatics often have very similar polarities, making them difficult to resolve on standard silica gel.
Solutions:
-
Optimize the Mobile Phase:
-
Reduce Polarity: Use a very non-polar eluent system. Small changes can have a large impact. Instead of 95:5 Hexane:EtOAc, try 99:1 or even pure hexane, and run the column with very slow, patient elution.
-
Change Solvent Selectivity: Switch one of the eluent components. For example, replace ethyl acetate with dichloromethane (DCM) or diethyl ether. A Hexane:DCM gradient can sometimes provide different selectivity and better separation for aromatic compounds.
-
-
Improve Column Technique:
-
Use a Longer, Narrower Column: This increases the number of theoretical plates, providing more opportunities for separation.
-
Dry Loading: Adsorb your crude material onto a small amount of silica gel and load this dry powder onto the top of the column. This ensures a narrow starting band and prevents issues with solvent miscibility if your sample is dissolved in a different solvent.
-
Slow Flow Rate: Run the column slowly to allow equilibrium between the stationary and mobile phases to be established, which enhances resolution.
-
Problem 4: Silica gel chromatography is completely ineffective. What advanced chromatographic techniques can I use?
Causality: When polarity differences are negligible, you must exploit other intermolecular forces to achieve separation. Preparative High-Performance Liquid Chromatography (HPLC) offers a wider range of stationary phases that can interact differently with your isomers.
Solution: Preparative HPLC with Alternative Stationary Phases
-
Rationale: Columns with phenyl-based stationary phases can separate aromatic isomers through π-π stacking interactions. The electron clouds of the isomer rings interact with the electron clouds of the phenyl rings on the stationary phase, and subtle differences in isomer structure can lead to different retention times.[9][10]
Detailed Protocol: HPLC Method Development for Isomer Separation
-
Column Selection:
-
Primary Choice: Start with a Phenyl-Hexyl column. These are excellent for separating aromatic compounds.[10]
-
Secondary Choice: A Pentafluorophenyl (PFP) column can offer alternative selectivity due to electrostatic and dipole interactions.[11]
-
Tertiary Choice: A standard C18 column can also work, relying on subtle differences in hydrophobicity.[11]
-
-
Mobile Phase Scouting (Analytical Scale First):
-
System 1 (Reversed-Phase): Use gradients of Acetonitrile and Water.
-
System 2 (Reversed-Phase): Use gradients of Methanol and Water. Methanol can enhance π-π interactions compared to acetonitrile, potentially changing the elution order and improving resolution.[10]
-
System 3 (Normal-Phase): Use gradients of Hexane and Isopropanol (IPA) or Ethanol.
-
-
Analytical Run: Inject a small amount of your mixture onto an analytical-scale version of your chosen column. Run a broad gradient (e.g., 5% to 95% organic solvent over 20 minutes) to determine the approximate retention time of your isomer cluster.
-
Optimization: Once you identify a promising column/solvent system, optimize the separation by switching to a shallower gradient around the elution point of your isomers. For example, if the isomers elute around 70% Acetonitrile, try a gradient of 60-80% Acetonitrile over 30 minutes.
-
Scale-Up: Once baseline separation is achieved on the analytical scale, the method can be scaled up to a preparative column to purify larger quantities of material.
Part 3: Visualized Purification Workflow
The following diagram outlines a logical workflow for tackling the purification of 2-Bromo-1-chloro-3-methyl-5-nitrobenzene from a crude synthetic mixture.
Caption: Decision workflow for purifying 2-Bromo-1-chloro-3-methyl-5-nitrobenzene.
References
- Side product formation in the synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. BenchChem.
-
1-Bromo-2-chloro-3-methyl-5-nitrobenzene. PubChem, National Center for Biotechnology Information. [Link]
-
Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. brainly.com. [Link]
- A Comparative Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: Traditional Routes vs. Modern Methodologies. BenchChem.
-
GC chromatograms for the separation of positional isomers on the POC-1... ResearchGate. [Link]
-
HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]
-
Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]
-
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, Royal Society of Chemistry. [Link]
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Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]
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Purification: Fractional Distillation. University of Rochester Department of Chemistry. [Link]
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m-BROMONITROBENZENE. Organic Syntheses. [Link]
- Method of separating isomers of mononitrotoluene.
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Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. [Link]
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Use of fractional distillation in organic chemistry. Chemistry Stack Exchange. [Link]
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Nitrobenzene - Registration Dossier. ECHA. [Link]
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Synthesis of aromatic compounds I. quimicaorganica.org. [Link]
- An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. BenchChem.
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1-Chloro-2-methyl-3-nitrobenzene. ResearchGate. [Link]
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Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. [Link]
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1-Chloro-2-methyl-3-nitrobenzene. PMC, National Center for Biotechnology Information. [Link]
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Safety Data Sheet: Nitrobenzene. Carl ROTH. [Link]
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Nitrobenzene. Novachem. [Link]
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Which are the isomers of bromochlorotoluene? Quora. [Link]
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Separating Stereoisomers. YouTube. [Link]
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NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
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Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]
-
Separation of drug stereoisomers by the formation of beta-cyclodextrin inclusion complexes. PubMed, National Center for Biotechnology Information. [Link]
-
Fractional Distillation. Chemistry LibreTexts. [Link]
-
A Brief Introduction to Fractional Distillation. YouTube. [Link]
- Application Notes and Protocols for 5-Bromo-1-chloro-2-methyl-3-nitrobenzene in Organic Synthesis. BenchChem.
-
Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine. YouTube. [Link]
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What are the isomers of one bromo-3-methylbenzene? Quora. [Link]
-
Naphthalene. Wikipedia. [Link]
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Technical Support Center: Solubilization of 2-Bromo-1-chloro-3-methyl-5-nitrobenzene
Executive Summary & Compound Profile
You are encountering difficulties dissolving 2-Bromo-1-chloro-3-methyl-5-nitrobenzene (referred to hereafter as BCMNB ) in DMSO. This is a common challenge with poly-halogenated nitroaromatics. The issue typically stems from a conflict between the compound's high lipophilicity and the hygroscopic nature of DMSO, rather than the intrinsic insolubility of the crystal lattice.
Physicochemical Context
To solve this, we must understand the molecule's resistance to solvation:
| Property | Value (Approx) | Implication for Solubility |
| Structure | Poly-substituted Benzene | Rigid crystal lattice requires energy to break (Heat/Sonication). |
| LogP | ~3.2 - 3.4 | Highly lipophilic. Poor water tolerance. |
| Substituents | -Br, -Cl, -CH₃ | Hydrophobic domains that repel water. |
| Nitro Group | -NO₂ (Para to Br) | Electron-withdrawing. Increases polarity slightly but activates the ring for potential side reactions (SNAr). |
| Melting Point | ~81°C | Solid at RT. Requires significant enthalpy of fusion to dissolve. |
Diagnostic Triage: Why is it not dissolving?
Before attempting a fix, identify the specific failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for isolating the root cause of solubility failure.
Detailed Troubleshooting Guides
Issue 1: The "Crash Out" (Water Contamination)
The Mechanism: DMSO is highly hygroscopic.[1][2] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped. BCMNB has a LogP > 3.[3][4]0. As water content in DMSO rises, the solvent power for lipophilic aromatics drops exponentially.
-
The Symptom: Solution appears clear initially, then turns milky, or forms a white precipitate immediately upon mixing.
Corrective Protocol:
-
Source Verification: Do not use the "wash bottle" of DMSO sitting on the bench. Use a fresh, anhydrous bottle (sure-seal or septum sealed).
-
Desiccation: If fresh DMSO is unavailable, dry your current stock over activated 4Å molecular sieves for 24 hours.
-
The "Water Tolerance" Limit:
| DMSO Grade | Water Content | BCMNB Solubility (Estimated) | Status |
| Anhydrous | < 0.1% | High (> 50 mg/mL) | Optimal |
| Standard Lab | 0.5% - 1.0% | Moderate (~10 mg/mL) | Risky |
| "Old" Open Bottle | > 2.0% | Very Low (< 1 mg/mL) | Failure |
Issue 2: Kinetic Dissolution Barriers
The Mechanism: BCMNB is a crystalline solid with a melting point of ~81°C. At room temperature (especially in air-conditioned labs where T < 20°C), DMSO is near its freezing point (18.5°C). The solvent viscosity increases, and diffusion slows, preventing the breakdown of the crystal lattice.
Corrective Protocol:
-
Thermal Assist: Warm the DMSO to 35-40°C before adding the solid. This is well below the compound's melting point (81°C) but high enough to lower DMSO viscosity and increase solubility.
-
Sonication: Use an ultrasonic bath for 5-10 minutes. This provides the mechanical energy to break crystal aggregates.
-
Warning: Monitor temperature during sonication; do not let it exceed 50°C to prevent degradation.
-
Issue 3: Chemical Stability (The "Hidden" Trap)
The Mechanism: The Nitro group at position 5 is electron-withdrawing. This makes the Bromine at position 2 (para to the nitro group) susceptible to Nucleophilic Aromatic Substitution (SNAr) .
-
If your DMSO contains trace hydroxide (from water) or amines, the Bromine can be displaced, releasing HBr and changing the molecule.
-
Sign: The solution turns bright yellow or orange (indicative of nitrophenols or Meisenheimer complexes).
Corrective Protocol:
-
Avoid Bases: Never add NaOH, KOH, or strong amine bases to aid solubility.
-
Acidification (Optional): If stability is critical for long-term storage, adding 0.1% acetic acid to the DMSO can neutralize trace basic impurities and stabilize the halogen bond.
Standardized Solubilization Workflow
Follow this protocol to ensure reproducible stock solutions (e.g., 100 mM).
Figure 2: Step-by-step solubilization workflow to minimize kinetic and thermodynamic failures.
Step-by-Step Instructions:
-
Weighing: Weigh the BCMNB solid into a glass vial (avoid polystyrene, DMSO attacks it).
-
Solvent Prep: Pre-warm anhydrous DMSO to 37°C in a water bath.
-
Initial Addition: Add only 70% of the calculated volume of DMSO. This creates a higher concentration slurry that increases particle-to-particle friction during vortexing, aiding physical breakup.
-
Energy Input: Vortex vigorously for 30 seconds. If solid remains, sonicate at 30-40°C for 5 minutes.
-
Final Dilution: Once dissolved, add the remaining 30% of DMSO to reach the target concentration.
-
Storage: Aliquot immediately into small brown glass vials. Store at -20°C. Do not freeze-thaw more than 3 times.
Frequently Asked Questions (FAQ)
Q: Can I use a 50/50 DMSO/Water mix for my animal studies? A: No. BCMNB will precipitate immediately. For in vivo studies, you must use a formulation strategy. Common vehicles for this type of molecule include:
-
5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline.
-
Note: Always add the organic solvents (DMSO/PEG) to the compound first, dissolve fully, and then slowly add the saline with rapid stirring.
Q: My solution turned yellow overnight. Is it still good? A: Likely not. A color shift suggests hydrolysis of the Bromine or Chlorine substituent (SNAr reaction) or photon-induced degradation of the nitro group. Run an LC-MS to verify purity. If the mass peak has shifted by -Br +OH (approx -63 amu difference), the compound has degraded.
Q: Why does the solution freeze in the fridge? A: Pure DMSO freezes at 18.5°C. This is normal. To thaw, hold the vial in your hand or a 30°C water bath. Do not heat violently. Ensure the compound redissolves completely upon thawing; sometimes the freeze-thaw cycle induces crystallization (seeding).
References
-
Gaylord Chemical. (2023). DMSO Physical Properties & Hygroscopicity Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 50997923 (1-Bromo-2-chloro-3-methyl-5-nitrobenzene).[5] Retrieved from [Link]
-
Gershon, H., et al. (2003).[6] Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4-Halo-8-quinolinols.[6] Monatshefte für Chemie, 134, 1099–1104.[6] (Cited for mechanism of halogen instability in DMSO).[6] Retrieved from [Link]
-
Balakrishnan, A., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.[7][8] Ecotoxicology.[7] (Cited for hydrophobicity/solubility relationships).[1][2][7][8] Retrieved from [Link]
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- 4. chemscene.com [chemscene.com]
- 5. 1-Bromo-2-chloro-3-methyl-5-nitrobenzene | C7H5BrClNO2 | CID 50997923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. research.library.fordham.edu [research.library.fordham.edu]
- 7. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
